

Vin-C01: A Potent Agent for the Protection of Pancreatic β -Cells

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Compound of Interest

Compound Name: Vin-C01

Cat. No.: B15563978

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vin-C01 is a novel small molecule that has demonstrated significant potential as a protective agent for pancreatic β -cells. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Vin-C01**. Detailed experimental protocols for assessing its efficacy in protecting against streptozotocin (STZ)-induced β -cell apoptosis and for determining its half-maximal effective concentration (EC50) are presented. Furthermore, this guide illustrates the key signaling pathways involved in STZ-induced β -cell death and the putative mechanism of action for **Vin-C01**. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics for type 2 diabetes mellitus.

Chemical Structure and Physicochemical Properties

Vin-C01 is a synthetic organic compound with a complex heterocyclic scaffold. Its chemical structure was elucidated and is represented by the Simplified Molecular Input Line Entry System (SMILES) string: [H]
[C@]12C3=C4CCN1CCC[C@]2(C=C(N3C5=CC=CC=C54)CO)CC.

A 2D representation of the chemical structure of **Vin-C01** is provided below.

Table 1: Physicochemical Properties of **Vin-C01**

Property	Value	Source
Molecular Formula	C20H24N2O	Calculated
Molecular Weight	308.42 g/mol	[1]
Solubility	10 mM in DMSO	[1]
SMILES	[H] [C@]12C3=C4CCN1CCC[C@] 2(C=C(N3C5=CC=CC=C54)C O)CC	[1]

Biological Activity and Mechanism of Action

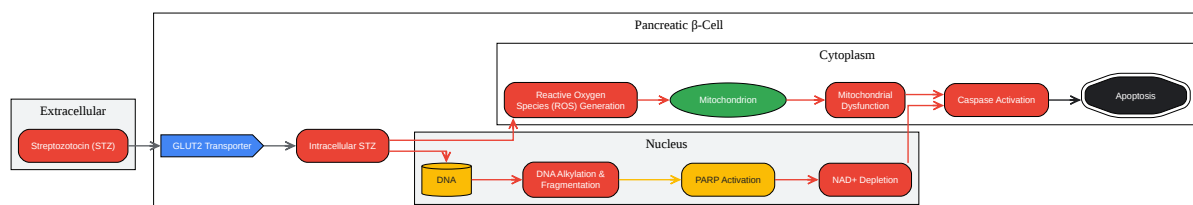
Vin-C01 is a potent protective agent for pancreatic β -cells, demonstrating an EC50 of 0.22 μ M in cell-based assays.[1] Its primary biological activity lies in its ability to shield these vital insulin-producing cells from apoptosis induced by cytotoxic agents such as streptozotocin (STZ).[1]

STZ is a glucosamine-nitrosourea compound that is widely used to induce diabetes in experimental models. It is selectively taken up by pancreatic β -cells via the GLUT2 glucose transporter. Inside the cell, STZ induces cell death through multiple mechanisms, including DNA alkylation, the generation of reactive oxygen species (ROS), and the induction of mitochondrial dysfunction.

The proposed mechanism of action for **Vin-C01** involves the interruption of these cytotoxic pathways, thereby promoting β -cell survival.

Signaling Pathway of STZ-Induced β -Cell Apoptosis

The following diagram illustrates the key molecular events leading to β -cell death upon exposure to STZ.



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Caption: Signaling pathway of STZ-induced pancreatic β -cell apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the evaluation of **Vin-C01**'s protective effects on pancreatic β -cells.

In Vitro Assessment of β -Cell Protection from STZ-Induced Apoptosis

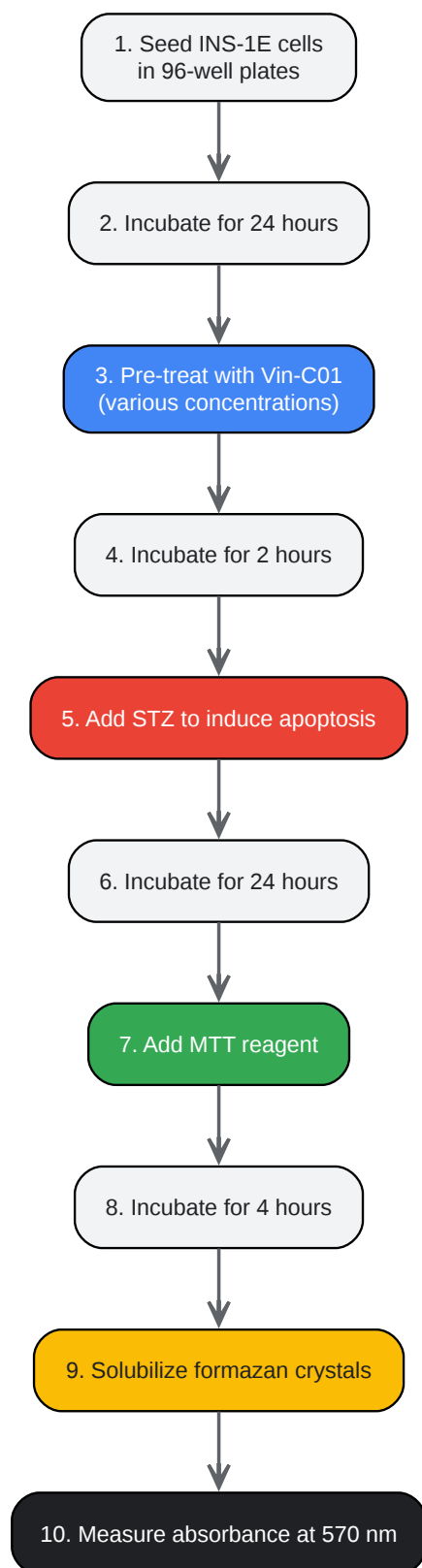
This protocol describes a cell-based assay to quantify the protective effects of **Vin-C01** against STZ-induced cytotoxicity.

Materials:

- INS-1E rat insulinoma cell line (or equivalent pancreatic β -cell line)
- RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 μ M β -mercaptoethanol
- Streptozotocin (STZ)

- **Vin-C01**
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
- 96-well cell culture plates
- Plate reader

Workflow Diagram:



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Caption: Experimental workflow for the in vitro β -cell protection assay.

Procedure:

- **Cell Seeding:** Seed INS-1E cells into 96-well plates at a density of 1×10^4 cells/well and incubate for 24 hours.
- **Pre-treatment:** Prepare serial dilutions of **Vin-C01** in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add the medium containing different concentrations of **Vin-C01**. Include a vehicle control (DMSO only). Incubate for 2 hours.
- **STZ Induction:** Prepare a stock solution of STZ in a citrate buffer (pH 4.5) immediately before use. Add STZ to the wells to a final concentration known to induce significant apoptosis (e.g., 2 mM). Include a control group of cells not treated with STZ.
- **Incubation:** Incubate the plates for 24 hours.
- **Cell Viability Assessment:** Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or a dedicated reagent) to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control cells.

Table 2: Representative Data for **Vin-C01** Protection Against STZ-Induced Cytotoxicity

Vin-C01 Concentration (μM)	STZ (2 mM)	% Cell Viability (Mean ± SD)
0	-	100 ± 5.2
0	+	45.3 ± 4.1
0.01	+	52.1 ± 3.8
0.1	+	75.6 ± 4.5
0.22	+	85.2 ± 3.9
1	+	92.4 ± 3.2
10	+	95.1 ± 2.8

Determination of EC50

The half-maximal effective concentration (EC50) is a measure of the potency of a compound. The following protocol outlines the determination of the EC50 for **Vin-C01** in the context of its protective effect.

Procedure:

- Follow the protocol for the In Vitro Assessment of β-Cell Protection as described in section 3.1.
- Use a wider range of **Vin-C01** concentrations, typically in a logarithmic series, to generate a complete dose-response curve.
- Data Analysis:
 - Normalize the data with the STZ-only treated cells as 0% protection and the untreated cells as 100% protection.
 - Plot the percentage of protection against the logarithm of the **Vin-C01** concentration.
 - Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).

- The EC50 is the concentration of **Vin-C01** that elicits 50% of the maximal protective effect.

Table 3: Quantitative Parameters for **Vin-C01**

Parameter	Value
EC50	0.22 μ M ^[1]
Assay	Protection against STZ-induced apoptosis
Cell Line	Pancreatic β -cells

Conclusion

Vin-C01 is a promising new compound with potent protective effects on pancreatic β -cells. Its ability to mitigate STZ-induced apoptosis, coupled with a low micromolar EC50, positions it as a strong candidate for further investigation in the context of type 2 diabetes mellitus research and drug development. The experimental protocols and pathway information provided in this guide offer a solid foundation for future studies aimed at elucidating its full therapeutic potential.

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References

- 1. Protection of Pancreatic β -Cells from Various Stress Conditions Is Mediated by DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
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